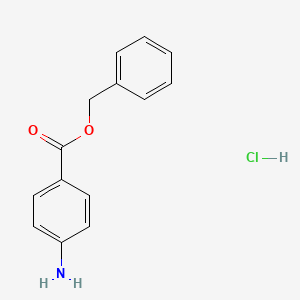
4-アミノ安息香酸ベンジル塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-aminobenzoate hydrochloride is a chemical compound with the molecular formula C14H14ClNO2. It is a derivative of 4-aminobenzoic acid, where the carboxyl group is esterified with benzyl alcohol, and the resulting ester is converted to its hydrochloride salt. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
科学的研究の応用
Benzyl 4-aminobenzoate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its local anesthetic properties, similar to other 4-aminobenzoate derivatives.
Industry: Used in the formulation of certain pharmaceuticals and as a reagent in chemical synthesis.
作用機序
Target of Action
Benzyl 4-aminobenzoate hydrochloride, also known as Benzocaine, primarily targets sodium channels in nerve cells . These channels play a crucial role in the transmission of nerve impulses .
Mode of Action
Benzocaine diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions . As a result, nerve cells unable to allow sodium into cells cannot depolarize and conduct nerve impulses .
Biochemical Pathways
The primary biochemical pathway affected by Benzocaine is the nerve impulse transmission pathway . By blocking sodium channels, Benzocaine inhibits the transmission of nerve impulses, leading to a local anesthetic effect . It’s also worth noting that Benzocaine derivatives have shown promising features that could be correlated with their biological activities, including antimicrobial, anti-inflammatory, and anticancer activities, as a result of inhibition of acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for Benzyl 4-aminobenzoate hydrochloride are not readily available, it’s known that Benzocaine, due to its low pKa value (2.6) and solubility in aqueous conditions (0.4 mg/ml), remains localized in wounds, which is relevant to provide long-term pain relief .
Result of Action
The primary result of Benzocaine’s action is the temporary relief of pain and itching associated with minor burns, sunburn, scrapes, insect bites, or minor skin irritations . It’s also used for local anesthesia in dentistry and minor trauma .
生化学分析
Biochemical Properties
Benzyl 4-aminobenzoate hydrochloride can participate in reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .
Metabolic Pathways
Benzyl 4-aminobenzoate hydrochloride might be involved in metabolic pathways related to folate synthesis, given that its parent compound, PABA, is an intermediate in the synthesis of folate by bacteria, plants, and fungi .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-aminobenzoate hydrochloride typically involves the esterification of 4-aminobenzoic acid with benzyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The resulting benzyl 4-aminobenzoate is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of Benzyl 4-aminobenzoate hydrochloride follows similar steps but on a larger scale. The process involves:
Esterification: 4-aminobenzoic acid is reacted with benzyl alcohol in the presence of an acid catalyst.
Purification: The crude ester is purified through recrystallization or distillation.
Conversion to Hydrochloride: The purified ester is treated with hydrochloric acid to form the hydrochloride salt, which is then isolated and dried.
化学反応の分析
Types of Reactions: Benzyl 4-aminobenzoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-aminobenzoic acid and benzyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed:
Hydrolysis: 4-aminobenzoic acid and benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
類似化合物との比較
Benzocaine: An ethyl ester of 4-aminobenzoic acid, commonly used as a local anesthetic.
Procaine: Another local anesthetic with a similar structure but with a different ester group.
Tetracaine: A more potent local anesthetic with a longer duration of action.
Uniqueness: Benzyl 4-aminobenzoate hydrochloride is unique due to its specific ester group (benzyl) and its hydrochloride salt form, which may confer different solubility and stability properties compared to its analogs.
特性
IUPAC Name |
benzyl 4-aminobenzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2.ClH/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11;/h1-9H,10,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUPRLAPQNVKST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

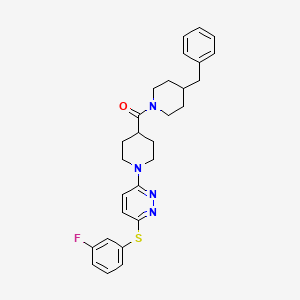
![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2362751.png)
![3,5-dimethyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2362754.png)
![[5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride](/img/structure/B2362755.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2362757.png)

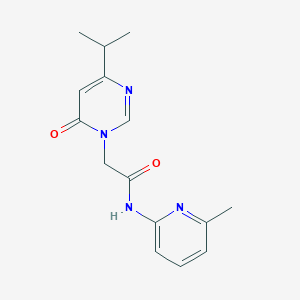
![3-[4-(Cyclopent-3-ene-1-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2362762.png)
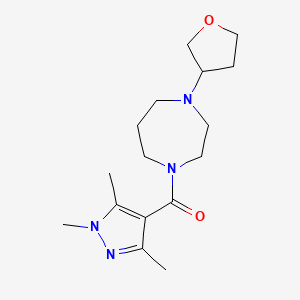

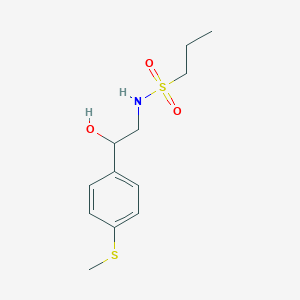
![3-([1,3]Thiazolo[4,5-c]pyridin-2-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2362771.png)
